molecular formula C10H15NO2 B2885772 1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one CAS No. 2308298-33-9

1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one

Cat. No. B2885772
M. Wt: 181.235
InChI Key: DMHXYBDKRHUTEO-UHFFFAOYSA-N
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Description

“1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one” is a chemical compound with the CAS Number: 178242-92-7 . It has a molecular weight of 141.17 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The compound has been used in the synthesis of potent covalent inhibitors against KRAS G12C . The structural optimization of an acryloyl amine moiety was carried out to improve in vitro inhibitory activity .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H11NO2/c9-6-5-7(8-6)1-3-10-4-2-7/h1-5H2, (H,8,9) . This indicates the presence of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Chemical Reactions Analysis

The compound has been used as a covalent binder to KRAS protein at a mutated cysteine residue (G12C), which is effective for the treatment of solid tumors .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 141.17 .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, and several precautionary statements .

properties

IUPAC Name

1-(7-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-9(12)11-7-10(8-11)3-5-13-6-4-10/h2H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHXYBDKRHUTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2(C1)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one

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